Millettosin
Description
Millettosin is a bioactive rotenoid isoflavonoid isolated from Millettia species, notably M. dura and M. usaramensis . Its molecular formula is C22H18O7, classified under polyketides (PK) due to its structural complexity and biosynthetic origin . This compound exhibits significant anticancer activity, particularly against breast cancer cells (e.g., MDA-MB-231, IC50: 25.7 μM) . Its structure features a rotenoid backbone with distinct substitutions on the A-ring (e.g., methoxy groups) and a fused tetracyclic system, distinguishing it from other isoflavonoids .
Properties
CAS No. |
632333-42-7 |
|---|---|
Molecular Formula |
C22H18O7 |
Molecular Weight |
394.37 |
Synonyms |
Milletosin; (5aR,12bR)-5a,12b-Dihydro-12b-hydroxy-2,2-dimethyl-2H-[1,3]dioxolo[4,5-g]pyrano[2,3-c:6,5-f']bis[1]benzopyran-13(6H)-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Millettosin shares structural homology with rotenoids and isoflavonoids from Millettia and related genera. Key comparisons include:
Rotenoids: Deguelin and Tephrosin
- Deguelin (C23H22O6): A rotenoid with potent pro-apoptotic effects in liver, lung, and colorectal cancers. Unlike this compound, deguelin lacks a hydroxyl group at C-12a, which may reduce its stability but enhance membrane permeability .
- Tephrosin (C23H22O7) : Contains an additional hydroxyl group at C-12a compared to deguelin. Both tephrosin and this compound show similar cytotoxicity profiles, but tephrosin is less potent in breast cancer models (IC50 > 30 μM) .
Structural Differences :
- The presence of a fused D-ring in this compound enhances rigidity, possibly improving target specificity .
Isoflavonoids: Jamaicin and Maximaisoflavone B
- Jamaicin (C20H16O6): A prenylated isoflavonoid with strong cytotoxicity against alveolar adenocarcinoma cells (IC50: 11.4 μM). Its open B-ring and lack of a rotenoid scaffold reduce structural overlap with this compound .
- Maximaisoflavone B (C25H24O6): Exhibits anti-inflammatory and anticancer activities but lacks the rotenoid core, resulting in weaker potency in breast cancer models compared to this compound .
Functional Comparison: Pharmacological Activities
Anticancer Activity
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